2-(1-methyl-1H-indol-5-yl)propanoic acid
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Overview
Description
2-(1-methyl-1H-indol-5-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring in various natural and synthetic compounds has been associated with a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the indole moiety onto a propanoic acid scaffold .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, indoline derivatives, and indole-2-carboxylic acids .
Scientific Research Applications
2-(1-methyl-1H-indol-5-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-(1-methyl-1H-indol-5-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The presence of the propanoic acid moiety adds to its versatility in chemical synthesis and potential therapeutic applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(1-methylindol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8(12(14)15)9-3-4-11-10(7-9)5-6-13(11)2/h3-8H,1-2H3,(H,14,15) |
InChI Key |
AUFZSCGTFNHTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C=C2)C)C(=O)O |
Origin of Product |
United States |
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